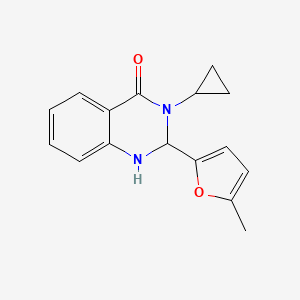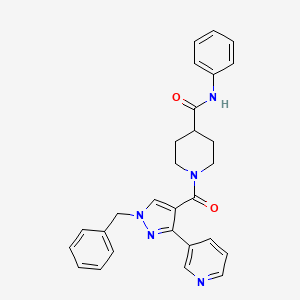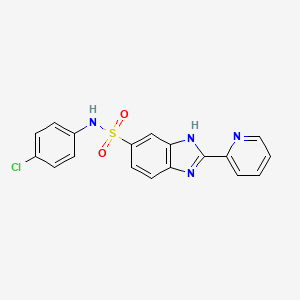
(E)-1-(3-hydroxyphenyl)-3-pyridin-3-ylprop-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-1-(3-hydroxyphenyl)-3-pyridin-3-ylprop-2-en-1-one is a chemical compound with a molecular formula of C16H13NO2. It is commonly known as HPPH and is used in scientific research for its potential therapeutic properties. In
Wissenschaftliche Forschungsanwendungen
HPPH has been studied for its potential therapeutic properties, particularly in the treatment of cancer. It has been shown to have anti-tumor activity in vitro and in vivo, and may act through the inhibition of various signaling pathways involved in cancer cell growth and survival.
Wirkmechanismus
The mechanism of action of HPPH is not fully understood, but it is thought to act through the inhibition of various signaling pathways involved in cancer cell growth and survival. These pathways include the PI3K/Akt/mTOR pathway, the MAPK/ERK pathway, and the NF-κB pathway.
Biochemical and Physiological Effects:
HPPH has been shown to have a variety of biochemical and physiological effects, including the induction of apoptosis (programmed cell death) in cancer cells, the inhibition of cell proliferation, and the suppression of angiogenesis (the formation of new blood vessels). Additionally, HPPH has been shown to have anti-inflammatory properties and may be useful in the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using HPPH in lab experiments is its potential therapeutic properties, particularly in the treatment of cancer. Additionally, HPPH is relatively easy to synthesize and purify. One limitation of using HPPH in lab experiments is its potential toxicity, as it has been shown to have cytotoxic effects on normal cells at high concentrations.
Zukünftige Richtungen
There are several potential future directions for research on HPPH. One area of interest is the development of HPPH derivatives with improved therapeutic properties and reduced toxicity. Additionally, further studies are needed to fully understand the mechanism of action of HPPH and its potential therapeutic applications in cancer and other diseases. Finally, research on the pharmacokinetics and pharmacodynamics of HPPH may help to optimize its use in clinical settings.
Synthesemethoden
HPPH can be synthesized through a multistep process involving the reaction of 3-hydroxyacetophenone with pyridine-3-carboxaldehyde. The reaction is catalyzed by a base such as potassium carbonate, and the resulting product is purified through recrystallization.
Eigenschaften
IUPAC Name |
(E)-1-(3-hydroxyphenyl)-3-pyridin-3-ylprop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO2/c16-13-5-1-4-12(9-13)14(17)7-6-11-3-2-8-15-10-11/h1-10,16H/b7-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSMSQDPZHFLUOL-VOTSOKGWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)C(=O)C=CC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)O)C(=O)/C=C/C2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
29.9 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49680765 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(E)-1-[4-(2-morpholin-4-yl-2-oxoethyl)piperazin-1-yl]-3-(4-phenylmethoxyphenyl)prop-2-en-1-one](/img/structure/B7453599.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-N-methyl-3-[(2-methyl-2,3-dihydroindol-1-yl)sulfonyl]benzamide](/img/structure/B7453603.png)

![3-O,5-O-dimethyl 4-O-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl] 2,6-dimethyl-1,4-dihydropyridine-3,4,5-tricarboxylate](/img/structure/B7453622.png)
![2-[(4-ethyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)-N-prop-2-enylacetamide](/img/structure/B7453644.png)

![(3E)-6-chloro-3-[[3-ethoxy-4-(2-morpholin-4-yl-2-oxoethoxy)phenyl]methylidene]-1H-indol-2-one](/img/structure/B7453670.png)
![3-[(2-Methoxyphenyl)methyl]-6-methyl-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B7453674.png)

![N-[5-[(4-chlorophenyl)sulfonylamino]-2-methoxyphenyl]-4-fluorobenzenesulfonamide](/img/structure/B7453694.png)
![3-[[4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]methyl]-5-benzylimidazolidine-2,4-dione](/img/structure/B7453695.png)
![2-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)pyrrolidin-1-yl]-N-(4-pyrrolidin-1-ylsulfonylphenyl)acetamide](/img/structure/B7453699.png)
![3-[[3-(1,3-Benzothiazol-2-yl)piperidin-1-yl]methyl]-1,3-diazaspiro[4.6]undecane-2,4-dione](/img/structure/B7453707.png)

